5-Thien-2-yl-2-furaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

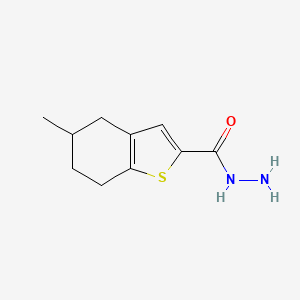

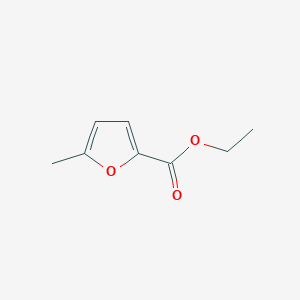

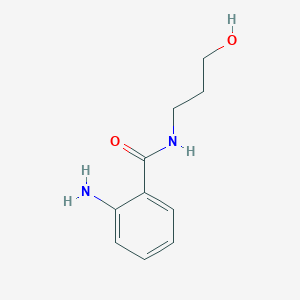

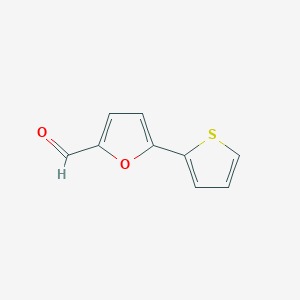

5-Thien-2-yl-2-furaldehyde is an organic compound with the molecular formula C9H6O2S and a molecular weight of 178.21 g/mol . It is an important compound with numerous potential applications in scientific research and industry.

Synthesis Analysis

The synthesis of 5-Thien-2-yl-2-furaldehyde and its derivatives has been reported in several studies . For instance, one study described the synthesis of 5-heteroaromatic-substituted 2’-deoxyuridines from 5-iodo-2’-deoxyuridine using tetraorganotin reagents and palladium complexes as catalyst .Molecular Structure Analysis

The molecular structure of 5-Thien-2-yl-2-furaldehyde includes a thiophene ring attached to a furan ring via a formyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

5-Thien-2-yl-2-furaldehyde can participate in various chemical reactions. For example, it has been used in the synthesis of tetrahydropyrimidinones via the Biginelli reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Thien-2-yl-2-furaldehyde, such as its melting point, boiling point, and density, can be found in chemical databases .Applications De Recherche Scientifique

Environmental Science

In environmental science, researchers are studying the use of 5-Thien-2-yl-2-furaldehyde in the detection and removal of pollutants. Its chemical properties may make it suitable for use in sensors that detect hazardous substances in water or air. Additionally, it could be employed in the synthesis of compounds that help in the degradation of environmental contaminants.

Each of these applications demonstrates the versatility and importance of 5-Thien-2-yl-2-furaldehyde in scientific research. Its potential to contribute to advancements across various fields of study highlights its value as a chemical compound of interest .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-Thien-2-yl-2-furaldehyde is the thymidine kinase (TK) gene of the herpes simplex virus type 1 (HSV-1) . This gene is encoded in murine mammary carcinoma FM3A cells . The TK gene plays a crucial role in the phosphorylation of nucleoside analogues, which is a prerequisite for their therapeutic activity .

Mode of Action

5-Thien-2-yl-2-furaldehyde interacts with its target, the HSV-1 TK gene, by acting as a substrate for the encoded thymidine kinase . The compound’s interaction with the TK gene results in competitive inhibition with respect to the natural substrate, deoxythymidine (dThd) . This interaction leads to changes in the phosphorylation process, which is essential for the therapeutic activity of nucleoside analogues .

Biochemical Pathways

The biochemical pathway affected by 5-Thien-2-yl-2-furaldehyde involves the phosphorylation of nucleoside analogues by the HSV-1 TK gene . The compound’s interaction with this pathway results in the inhibition of the phosphorylation process, thereby affecting the therapeutic activity of nucleoside analogues

Result of Action

The molecular and cellular effects of 5-Thien-2-yl-2-furaldehyde’s action involve its cytostatic activity against tumor cells transfected by the HSV-1 TK gene . The compound is found to be at least 100-fold more cytostatic to these tumor cells than wild-type FM3A/0 cells . The viral TK expressed in the HSV-1 TK gene-transfected tumor cells acts as an activating enzyme, whereas thymidylate synthase serves as the target enzyme for the cytostatic action of the compound .

Action Environment

It is known that the compound’s action is influenced by the presence of the hsv-1 tk gene in tumor cells

Propriétés

IUPAC Name |

5-thiophen-2-ylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBGORCZLXISGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408285 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thien-2-yl-2-furaldehyde | |

CAS RN |

32364-30-0 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)